(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound consists of a thiophene ring connected to a prop-2-enamide moiety, with a morpholine sulfonamide group attached to the phenyl ring. Its structural formula can be summarized as follows:
Antifungal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of thiazol-2(3H)-imine have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
2d | Candida albicans | 1.50 |
2e | Candida parapsilosis | 1.23 |
The compounds inhibited ergosterol synthesis, a critical component of fungal cell membranes, thereby disrupting cellular integrity and function. This mechanism parallels the action of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using NIH/3T3 cell lines. The IC50 values indicate that while the compound exhibits antifungal properties, it maintains a relatively low cytotoxic profile against normal mammalian cells.
Table 2: Cytotoxicity Analysis
Compound | Cell Line | IC50 (μM) |
---|---|---|
2d | NIH/3T3 | 148.26 |
2e | NIH/3T3 | 187.66 |
Doxorubicin | NIH/3T3 | >1000 |
These findings suggest that the compound may selectively target fungal cells with minimal impact on human cells, indicating its potential for therapeutic applications .
The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in fungal metabolism. The presence of electronegative substituents on the phenyl ring enhances the compound's binding affinity to target enzymes, improving its efficacy .
Molecular Docking Studies
Molecular docking studies have illustrated how this compound interacts with fungal enzymes at the molecular level. The morpholine moiety forms hydrogen bonds with crucial residues in the active site, stabilizing the ligand-enzyme complex and enhancing inhibition efficiency .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that demonstrated enhanced antifungal activity through structural modifications at the para position of the phenyl group. These modifications significantly influenced lipophilicity and overall biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Propriétés
IUPAC Name |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c20-17(8-5-15-2-1-13-24-15)18-14-3-6-16(7-4-14)25(21,22)19-9-11-23-12-10-19/h1-8,13H,9-12H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEKCJPTNTVJMJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.